molecular formula C9H5Cl3N4 B589025 Anilazine-d4 CAS No. 1219802-20-6

Anilazine-d4

Cat. No.: B589025
CAS No.: 1219802-20-6
M. Wt: 279.541
InChI Key: IMHBYKMAHXWHRP-RHQRLBAQSA-N
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Description

Anilazine-d4: is a deuterium-labeled derivative of Anilazine, a compound primarily used as a fungicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .

Scientific Research Applications

Anilazine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new fungicides and other agrochemicals.

Future Directions

The use of deuterium in drug development, as seen in Anilazine-d4, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It’s speculated that Anilazine, the parent compound, interferes with normal metabolism in affected fungi . This suggests that Anilazine-d4 may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions, potentially altering their function or activity.

Cellular Effects

Studies on similar compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s speculated that Anilazine interferes with normal metabolism in affected fungi , suggesting that this compound might exert its effects at the molecular level through similar mechanisms. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Long-term behavior of Anilazine, the parent compound of this compound, has been investigated in reference agroecosystems under realistic climatic, cropping, and soil conditions

Metabolic Pathways

Anilazine, the parent compound, is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This suggests that this compound might be involved in specific metabolic pathways upon exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anilazine-d4 typically involves the deuteration of Anilazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anilazine-d4 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one or more atoms in this compound with different atoms or groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated triazine derivatives, while reduction may produce deuterated aniline derivatives .

Comparison with Similar Compounds

    Anilazine: The non-deuterated form of Anilazine-d4.

    Chloranil: Another chlorinated triazine compound with similar fungicidal properties.

    Atrazine: A widely used herbicide with a triazine structure.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in studies of pharmacokinetics and metabolic pathways .

Properties

IUPAC Name

4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHBYKMAHXWHRP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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